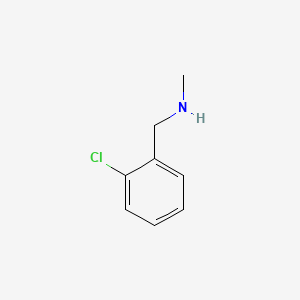

Benzenemethanamine, 2-chloro-N-methyl-

描述

Nomenclature and Chemical Abstract Service (CAS) Registryontosight.ai

The precise identification of a chemical compound is fundamental to scientific communication. This is achieved through systematic naming conventions and unique identifiers, such as the CAS Registry Number.

A summary of the key identifiers for Benzenemethanamine, 2-chloro-N-methyl- is provided below.

| Identifier | Value |

| CAS Registry Number | 94-64-4 sielc.comscbt.comsinfoochem.com |

| Molecular Formula | C₈H₁₀ClN ontosight.aisielc.comsinfoochem.com |

| Molecular Weight | 155.62 g/mol scbt.comsigmaaldrich.com |

| InChI Key | DIWGZVQKFSFNLH-UHFFFAOYSA-N sielc.com |

Systematic IUPAC Naming Conventions for Benzenemethanamine, 2-chloro-N-methyl-ontosight.ai

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For Benzenemethanamine, 2-chloro-N-methyl-, several systematic names are recognized in chemical literature, reflecting different but valid ways of describing the molecular structure. One common systematic name is 1-(2-chlorophenyl)-N-methylmethanamine . ontosight.aisielc.comscbt.comechemi.com Another accepted name is (2-Chlorophenyl)methylamine . ontosight.aiechemi.com The name Benzenemethanamine, 2-chloro-N-methyl-, is also a systematic designation frequently used in chemical databases. ontosight.aisielc.comsinfoochem.com

Common Synonyms and Historical Designations in Scientific Literatureontosight.ai

In addition to its systematic names, Benzenemethanamine, 2-chloro-N-methyl- is known by a variety of synonyms in scientific and commercial catalogs. These names are often derived from older naming conventions or are simplified for convenience. A comprehensive list of these designations is crucial for exhaustive literature searches.

| Synonym |

| N-(2-chlorobenzyl)-N-methylamine ontosight.ai |

| 2-Chloro-N-methylbenzylamine ontosight.aiscbt.com |

| o-Chloro-N-methylbenzylamine echemi.com |

| (2-Chlorobenzyl)methylamine echemi.com |

| N-Methyl-2-chlorobenzylamine ontosight.aiechemi.com |

| Benzylamine (B48309), o-chloro-N-methyl- echemi.com |

Relevance of the 2-Chloro-N-methylbenzylamine Moiety in Chemical Scienceontosight.aiiaea.org

The 2-chloro-N-methylbenzylamine structure, often referred to as a moiety when it is part of a larger molecule, is of considerable interest in chemical science. Benzylamines as a class are recognized for their wide-ranging applications in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The presence of a chlorine atom on the benzene (B151609) ring and the N-methyl group provides specific steric and electronic properties that can be exploited in synthesis and molecular design. ontosight.ai

Significance in Organic Synthesisiaea.org

Benzenemethanamine, 2-chloro-N-methyl- is primarily utilized as an intermediate in chemical synthesis. scbt.comsigmaaldrich.com Its amine group can be readily modified to introduce new functional groups, making it a versatile precursor for more complex molecules. ontosight.ai The synthesis of the compound itself can be achieved through the reaction of 2-chlorobenzyl chloride with methylamine (B109427). ontosight.ai

The broader family of benzylamines are important building blocks in the chemical and pharmaceutical industries, contributing to the synthesis of various N-heterocycles. researchgate.net For instance, a related compound, 2-chloro-N,N-dimethylbenzylamine, has been synthesized and used as a ligand to form organometallic complexes with metals like molybdenum and tungsten. iaea.orgresearchgate.net This suggests the potential for Benzenemethanamine, 2-chloro-N-methyl- to act as a ligand in catalysis. General synthetic routes for benzylamines, such as the ammonolysis of benzyl (B1604629) chloride or the Gabriel synthesis, are well-established methods in organic chemistry. researchgate.netgoogle.com

Role in Medicinal Chemistry and Drug Discovery Researchiaea.orgresearchgate.net

In the pharmaceutical industry, chlorinated organic compounds play a critical role. nih.gov Benzenemethanamine, 2-chloro-N-methyl- serves as an intermediate in the synthesis of various drug candidates. ontosight.ai The structural motif is found in molecules designed for specific biological targets.

Research has shown that benzylamine derivatives are key components in pharmacologically active compounds. For example, a series of 8-benzylaminoxanthine derivatives, including structures with a 2-chloro-6-fluorobenzylamine (B93539) moiety, were synthesized and evaluated for their affinity towards human adenosine (B11128) receptors, which are targets for anti-inflammatory drugs. nih.gov In another area of research, platinum(IV) complexes incorporating 4-chloro benzylamine as a ligand have demonstrated significant anticancer activities in vitro against the MCF-7 breast cancer cell line. researchgate.net These examples highlight the importance of the chlorinated benzylamine scaffold in designing molecules with specific therapeutic potential.

Overview of Research Trajectories for Related Chlorinated Benzylaminessielc.comscbt.comnih.govprepchem.comontosight.aichembk.com

The study of Benzenemethanamine, 2-chloro-N-methyl- is part of a wider field of research into chlorinated and non-chlorinated benzylamines. The degradation pathways of benzylamines, including the closely related N-methylbenzylamine, during water disinfection processes like chlorination have been investigated to understand the formation of by-products. rsc.org

The versatility of the benzylamine core structure has led to its incorporation into a wide array of compounds with diverse applications. For instance, substituted benzylamines are used in the synthesis of amides that have been tested for antimycobacterial and antifungal activity. researchgate.net Furthermore, the chemical properties of benzylamines allow them to be used in the creation of complex molecular architectures, such as cyclometallated palladium complexes which have applications in catalysis. researchgate.net Research into the debenzylation of tertiary benzylamines is another active area, focusing on the removal of the benzyl group, which is often used as a protecting group in multi-step organic synthesis. acs.org The continued exploration of chlorinated benzylamines and their derivatives is expected to yield new materials and pharmacologically active agents. researchgate.netresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWGZVQKFSFNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059106 | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-64-4 | |

| Record name | 2-Chloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Benzenemethanamine, 2 Chloro N Methyl

Advanced Synthetic Routes for Benzenemethanamine, 2-chloro-N-methyl-

The formation of the N-methyl benzylamine (B48309) core structure can be accomplished through various advanced strategies that offer high efficiency and control over the reaction.

Nucleophilic substitution is a fundamental and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing 2-chloro-N-methylbenzylamine, this approach typically involves the reaction of a 2-chlorobenzyl halide with methylamine (B109427). The reaction proceeds via an SN2 mechanism where the nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. sydney.edu.au

A closely related synthesis is that of 2-chloro-N,N-dimethylbenzylamine, which has been successfully synthesized through the amination of 2-chloro-benzyl bromide. iaea.orgresearchgate.net This reaction demonstrates the viability of using a benzyl (B1604629) bromide as the electrophile and an amine as the nucleophile. For the synthesis of the target N-methyl compound, methylamine would be used in place of dimethylamine. A potential challenge in such reactions is over-alkylation, where the newly formed secondary amine can react further with the alkyl halide. libretexts.org To mitigate this, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. The Gabriel synthesis, which utilizes a phthalimide anion as a nitrogen source, is an alternative nucleophilic substitution strategy that effectively prevents over-alkylation and produces a primary amine, which can then be selectively methylated. libretexts.org

Reductive amination is a highly efficient and versatile method for synthesizing amines from carbonyl compounds. This process involves two key steps: the initial reaction between an aldehyde or ketone and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. mdma.ch For the synthesis of 2-chloro-N-methylbenzylamine, the reaction would start with 2-chlorobenzaldehyde (B119727) and methylamine.

The general mechanism begins with the nucleophilic addition of methylamine to the carbonyl group of 2-chlorobenzaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form an N-methyl-1-(2-chlorophenyl)methanimine (a Schiff base). mdma.ch The subsequent reduction of this imine yields the final product. chemicalbook.com A variety of reducing agents can be employed for this step, each with its own advantages regarding reactivity and functional group tolerance. commonorganicchemistry.com

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (STAB) | DCE, DCM, THF | Mild and selective; sensitive to water. Not compatible with methanol. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH₃) | Methanol | Not water-sensitive; can be used in protic solvents. Lewis acids are sometimes added for less reactive substrates. commonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Can also reduce the starting aldehyde, so it is typically added after imine formation is complete. commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Dichloromethane | A "clean" method where the only byproduct is water; requires specialized hydrogenation equipment. chemicalbook.com |

A key advantage of this method is its high selectivity, which can minimize the formation of undesired by-products such as 2-chlorobenzyl alcohol. google.com The reaction provides high conversion rates to the desired product while maintaining the integrity of the chlorine substituent on the aromatic ring. google.comresearchgate.net

Modern synthetic chemistry has increasingly utilized transition-metal catalysis for the formation of C-N bonds, with palladium being a particularly effective catalyst. chemrxiv.org Palladium-catalyzed N-alkylation reactions offer a powerful alternative to traditional methods, often proceeding under milder conditions with high efficiency. chemrxiv.orgresearchgate.net These reactions can involve the coupling of an amine with an alcohol, a process known as the "borrowing hydrogen" methodology.

In a potential pathway for 2-chloro-N-methylbenzylamine, 2-chlorobenzyl alcohol could be reacted with methylamine in the presence of a palladium catalyst. The proposed mechanism involves the palladium catalyst first oxidizing the alcohol to an aldehyde (2-chlorobenzaldehyde). This aldehyde then reacts with methylamine to form the corresponding imine in situ. The palladium-hydride species, formed during the initial oxidation step, then reduces the imine to the final secondary amine product, regenerating the palladium catalyst for the next cycle. chemrxiv.org The choice of palladium source and, crucially, the associated ligands can significantly influence the reaction's efficiency and scope. researchgate.net

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of these synthetic routes is critical for optimizing reaction conditions and improving outcomes.

The alkylation step, where the methyl group is attached to the nitrogen atom, is central to the synthesis. In the nucleophilic substitution pathway using 2-chlorobenzyl chloride, the mechanism is a direct SN2 reaction. The lone pair of electrons on the nitrogen of methylamine attacks the benzylic carbon, which is electrophilic due to the attached chlorine atom. This occurs in a single concerted step where the N-C bond is formed simultaneously as the C-Cl bond is broken. sydney.edu.au

In reductive amination, the "alkylation" is a two-part process. The first part is not a direct alkylation but a condensation reaction. The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. mdma.ch This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the imine. The second part is the reduction of this imine. Using a hydride reagent like NaBH₄, a hydride ion (H⁻) attacks the electrophilic carbon of the imine, breaking the pi-bond and placing a negative charge on the nitrogen, which is then quenched by a proton source to give the final amine. commonorganicchemistry.com

The choice of catalysts and reagents has a profound impact on the selectivity and yield of the synthesis of 2-chloro-N-methylbenzylamine.

In reductive amination, a significant side reaction can be the dehalogenation of the starting material or product. Research on related systems has shown that the preparation of the catalyst is crucial. For instance, in palladium-catalyzed reductive aminations, increasing the calcination temperature of the catalyst can have a strong positive effect on selectivity, leading to a significant reduction in undesired dehalogenation. researchgate.net This suggests that the catalyst's physical properties, such as particle size, play a key role. Furthermore, reaction temperature is a critical parameter; lower temperatures have been found to reduce the formation of by-products. google.com

| Parameter | Influence | Finding/Observation | Source |

| Catalyst Preparation | Selectivity | Increasing calcination temperature of Pd catalysts from 100 °C to 400 °C increased selectivity from 45% to 96%, avoiding dehalogenation. | researchgate.net |

| Reaction Temperature | By-product Formation | Lower reaction temperatures contribute significantly to a reduction in the formation of undesirable by-products. | google.com |

| Catalyst Choice | Yield & Selectivity | In related hydrogen-free catalytic processes, Pd/C and Pt/C catalysts maintain high monomer yields, whereas Ru/C and Ni/C show lower yields. rsc.orgnrel.gov | rsc.orgnrel.gov |

| Ligand Choice (Pd-Catalysis) | Reaction Efficiency | The selection of appropriate phosphine (B1218219) ligands is critical for the success of palladium-catalyzed amination reactions. | researchgate.net |

For palladium-catalyzed approaches, the ligand coordinated to the metal center is of paramount importance. Different ligands can dramatically alter the catalyst's electronic and steric properties, thereby influencing its activity and selectivity. researchgate.net Similarly, the choice of base and solvent can be critical for achieving high yields in these catalytic cycles. researchgate.net The catalyst itself also dictates reaction outcomes; for example, in related catalytic fractionation processes, palladium and platinum catalysts have been shown to maintain high yields under various conditions, while ruthenium and nickel catalysts are less robust. rsc.orgnrel.gov

Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of substituted benzylamines, including Benzenemethanamine, 2-chloro-N-methyl-, has traditionally relied on methods such as the reductive amination of benzaldehydes or the alkylation of benzyl halides. While effective, these methods often involve harsh reagents, significant waste generation, and challenging purification processes. In response, research has increasingly focused on developing novel, more sustainable synthetic strategies.

Exploration of Sustainable Synthetic Pathways

The exploration of sustainable synthetic pathways for compounds like Benzenemethanamine, 2-chloro-N-methyl-, is centered on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of investigation include the use of renewable resources, biocatalysis, and recyclable catalysts.

One of the most prominent green approaches to synthesizing N-methylbenzylamines is through the direct reductive amination of the corresponding benzaldehyde (B42025) with methylamine. This method is atom-economical, with water being the primary byproduct. A significant challenge in the synthesis of halogenated aromatic amines, such as the target compound, is the potential for dehalogenation, a common side reaction when using certain metal catalysts like palladium.

Recent research has focused on mitigating this issue. For instance, studies on the reductive amination of 2-chlorobenzaldehyde with dimethylamine (a close analogue to the synthesis of the target compound) have shown that catalyst choice is critical. While a standard Palladium on carbon (Pd/C) catalyst can lead to significant dehalogenation, modifying the catalyst can dramatically improve selectivity. By depositing copper onto a Pd/C catalyst, a synergistic effect is achieved that suppresses the undesired dehalogenation, leading to a significantly higher yield of the desired halogenated benzylamine researchgate.net.

Table 1: Effect of Catalyst on the Reductive Amination of 2-Chlorobenzaldehyde researchgate.net

| Catalyst | Yield of Halogenated Amine (%) |

| Pd/C | 66 |

| PdCu/C (Cu/Pd ratio ≥ 1:1) | 98 |

This table illustrates the significant improvement in yield and selectivity towards the desired halogenated product when a bimetallic catalyst is employed, highlighting a sustainable approach to synthesizing chloro-substituted benzylamines.

Biocatalysis offers another powerful avenue for the sustainable synthesis of amines. Enzymes such as transaminases and reductive aminases (RedAms) can catalyze the formation of amines under mild, aqueous conditions with high selectivity. The use of these biocatalysts can circumvent the need for harsh reagents and protecting groups often required in traditional chemical synthesis. Continuous flow systems incorporating immobilized enzymes are being developed to enhance the efficiency and scalability of these biocatalytic cascades, allowing for the in-situ generation of unstable intermediates like aldehydes from stable alcohol precursors, followed by immediate enzymatic amination to produce primary or secondary amines nih.gov. While specific data for the biocatalytic synthesis of Benzenemethanamine, 2-chloro-N-methyl- is not yet prevalent, the successful application of these systems to a range of benzaldehydes suggests a promising future direction for this class of compounds nih.gov.

Development of High-Throughput Synthesis Methods for Substituted Benzylamines

High-throughput synthesis (HTS) methodologies are instrumental in accelerating the discovery and optimization of new chemical entities and synthetic routes. These methods involve the parallel synthesis of large libraries of compounds, enabling rapid screening for desired properties.

For the synthesis of substituted benzylamines and related structures, HTS can be applied to rapidly explore the scope of a new reaction, optimize reaction conditions, and generate diverse compound libraries for biological screening. One innovative approach that lends itself to high-throughput formats is the sequential C(sp³)–H isocyanation of benzylic compounds followed by coupling with a diverse range of amines to produce ureas nih.gov. This method allows for the late-stage functionalization of molecules, a highly desirable feature in medicinal chemistry. The process is amenable to 96-well plate formats, enabling the rapid synthesis of hundreds of unique compounds nih.gov. While this specific example leads to ureas, the principle of using C-H functionalization as a platform for HTS is applicable to the synthesis of other amine derivatives, including N-methylbenzylamines, by adapting the subsequent coupling step.

The development of robust and versatile synthetic reactions compatible with automated platforms is key to the success of HTS. For substituted benzylamines, this could involve the parallel reductive amination of a library of benzaldehydes with methylamine under various catalytic conditions to quickly identify optimal parameters.

Chemical Reactivity and Derivatization Studies of Benzenemethanamine, 2 Chloro N Methyl

Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a potent nucleophile and a base. This reactivity is central to a variety of derivatization reactions, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The secondary amine of Benzenemethanamine, 2-chloro-N-methyl- can readily undergo N-alkylation with alkyl halides to form tertiary amines. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the N-alkylation of secondary amines is the potential for overalkylation, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the starting amine or employing alternative methods like reductive amination are often necessary. nih.gov

N-acylation, the reaction with acyl chlorides or anhydrides, provides a straightforward route to N-substituted amides. libretexts.orgchemguide.co.uk This reaction is generally high-yielding and less prone to over-reaction compared to N-alkylation. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk Due to the formation of hydrochloric acid as a byproduct when using acyl chlorides, a base is typically added to neutralize the acid and drive the reaction to completion. libretexts.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product | Typical Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-Chloro-N,N-dimethylbenzenemethanamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Heat |

| N-Alkylation | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | N-(2-Chlorobenzyl)-N-methyl-N-benzylamine | Base (e.g., NaH), Solvent (e.g., THF, DMF) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(2-Chlorobenzyl)-N-methylacetamide | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-(2-Chlorobenzyl)-N-methylbenzamide | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂), 0 °C to RT |

Beyond N-acylation with pre-formed acyl chlorides, amides can be synthesized directly from the condensation of Benzenemethanamine, 2-chloro-N-methyl- with carboxylic acids. This transformation requires the use of a coupling reagent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts. nih.gov Alternatively, borate (B1201080) esters such as B(OCH₂CF₃)₃ have been shown to be effective reagents for direct amidation. acs.org

Table 2: Synthesis of Amides and Ureas

| Reaction Type | Reagents | Product | Typical Conditions |

| Amide Formation | Benzoic Acid, Coupling Agent (e.g., EDC) | N-(2-Chlorobenzyl)-N-methylbenzamide | Solvent (e.g., DCM, DMF) |

| Amide Formation | Acetic Acid, TiCl₄ | N-(2-Chlorobenzyl)-N-methylacetamide | Pyridine (B92270), 85 °C nih.gov |

| Urea Formation | Phenyl Isocyanate (C₆H₅NCO) | 1-(2-Chlorobenzyl)-1-methyl-3-phenylurea | Solvent (e.g., THF, DCM), Room Temperature |

| Urea Formation | Triphosgene (B27547), then another amine (e.g., Aniline) | 1-(2-Chlorobenzyl)-1-methyl-3-phenylurea | Base (e.g., Triethylamine), Solvent (e.g., Toluene) |

Reactions Involving the Chlorinated Aromatic Ring

The chlorinated benzene (B151609) ring of Benzenemethanamine, 2-chloro-N-methyl- is susceptible to reactions typical of aryl halides and substituted benzenes, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and, under certain conditions, nucleophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. In Benzenemethanamine, 2-chloro-N-methyl-, there are two substituents to consider: the 2-chloro group and the 1-(N-methylaminomethyl) group.

-Cl (Chloro group): This group is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance.

-CH₂NHCH₃ (N-methylaminomethyl group): This is an alkylamine group, which is activating and an ortho, para-director.

The combined effect of a deactivating ortho, para-director and an activating ortho, para-director will direct incoming electrophiles to the positions activated by both groups, primarily the positions ortho and para to the strongly activating alkylamine group. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid like AlCl₃). libretexts.orgethz.ch

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Major Product(s) |

| Nitration | NO₂⁺ | 2-Chloro-N-methyl-5-nitrobenzenemethanamine |

| Bromination | Br⁺ | 5-Bromo-2-chloro-N-methylbenzenemethanamine |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-chloro-N-methylbenzenemethanamine |

The carbon-chlorine bond on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to effectively activate them. libretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.gov This reaction would allow the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the benzene ring.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgyoutube.com This would enable the replacement of the chlorine atom with a primary or secondary amine, leading to the synthesis of substituted diaminotoluene derivatives. The choice of phosphine (B1218219) ligands (e.g., XPhos, SPhos) is critical for the efficiency of these reactions, especially with less reactive aryl chlorides. youtube.comnih.gov

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Biaryl derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Diaryl amine derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | Stilbene derivative |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a strong nucleophile. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The benzene ring of Benzenemethanamine, 2-chloro-N-methyl- lacks such strong electron-withdrawing groups. The substituents present (chloro and N-methylaminomethyl) are not sufficient to significantly facilitate the SNAr mechanism under standard conditions. Therefore, direct displacement of the chlorine atom by nucleophiles like hydroxides, alkoxides, or amines via the SNAr pathway would be extremely difficult and require harsh reaction conditions (high temperatures and pressures), if it proceeds at all. libretexts.org The reaction becomes more plausible if the aromatic ring is first modified, for instance by nitration, to introduce the necessary activating groups.

Mechanistic Aspects of Chemical Transformations

Understanding the reaction mechanisms of Benzenemethanamine, 2-chloro-N-methyl- is fundamental to controlling its reactivity and designing synthetic pathways to novel molecules. Both computational and experimental approaches have been employed to elucidate the intricacies of these chemical processes.

While specific computational studies on Benzenemethanamine, 2-chloro-N-methyl- are not extensively documented in publicly available literature, the mechanistic pathways of its reactions can be predicted and analyzed using established computational chemistry techniques. Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure and reactivity of organic molecules. By employing DFT calculations, researchers can map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most probable reaction mechanism.

For instance, in reactions involving the amine functionality, such as N-alkylation or acylation, DFT can be used to model the nucleophilic attack of the nitrogen atom on an electrophile. The calculations can predict the activation energy of the reaction, providing insights into the reaction kinetics. Furthermore, the influence of the 2-chloro substituent on the reactivity of the benzene ring, such as in electrophilic aromatic substitution reactions, can be quantitatively assessed. The electron-withdrawing nature of the chlorine atom is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the activating aminomethyl group, though steric hindrance from the substituent will also play a significant role.

Table 1: Representative Computational Parameters for Reactivity Analysis

| Parameter | Description | Predicted Influence on Benzenemethanamine, 2-chloro-N-methyl- |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. | The presence of the chlorine atom may slightly lower the HOMO-LUMO gap compared to the unsubstituted analogue, potentially influencing its overall reactivity. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | The nitrogen atom is expected to have a significant negative charge, confirming its nucleophilic character. The carbon atoms in the aromatic ring will have varying charges due to the influence of the chloro and aminomethyl substituents. |

| Fukui Functions | A function that describes the electron density change at a given point in a molecule when the total number of electrons is changed. It is used to predict sites for nucleophilic and electrophilic attack. | The nitrogen atom is predicted to be the primary site for electrophilic attack, while specific carbon atoms on the aromatic ring will be identified as susceptible to nucleophilic or electrophilic attack. |

These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of Benzenemethanamine, 2-chloro-N-methyl-, guiding experimental design and the interpretation of results.

Experimental studies are crucial for validating the reaction mechanisms proposed by computational models. A variety of techniques can be employed to identify reaction intermediates, determine reaction kinetics, and ultimately confirm the mechanistic pathway.

Kinetic studies are a cornerstone of mechanistic investigation. For example, in the oxidation of substituted benzylamines, reactions can be monitored spectrophotometrically to determine the reaction rate under various conditions (e.g., changing reactant concentrations, temperature). Such studies on related benzylamines have revealed pseudo-first-order kinetics, providing insights into the rate-determining step of the reaction. ias.ac.in

Spectroscopic methods are invaluable for the identification of transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to characterize the structures of intermediates and products formed during a reaction. nih.gov For instance, in situ NMR monitoring can track the disappearance of starting materials and the appearance of products and any observable intermediates in real-time. In the study of reactions of 2-naphthylamines with formaldehyde (B43269), NMR and MS were instrumental in identifying aminal and imine intermediates. mdpi.com

The products of a reaction also provide crucial mechanistic information. In the oxidation of benzylamines, the formation of the corresponding aldimine can be confirmed by derivatization with 2,4-dinitrophenylhydrazine, followed by isolation and characterization of the resulting hydrazone. ias.ac.in This product analysis confirms the site of oxidation and supports a mechanism involving hydride transfer from the benzylic carbon.

Table 2: Experimental Techniques for Mechanistic Verification

| Technique | Application | Information Gained |

| UV-Vis Spectroscopy | Monitoring reaction kinetics | Reaction rates, rate laws, activation parameters |

| NMR Spectroscopy | Structural elucidation of reactants, products, and intermediates | Connectivity of atoms, identification of functional groups, stereochemistry |

| Mass Spectrometry | Identification of reaction components | Molecular weights of products and intermediates, fragmentation patterns |

| Chromatography (GC, HPLC) | Separation and quantification of reaction mixtures | Reaction progress, product distribution, isolation of components for further analysis |

| Product Isolation and Characterization | Confirmation of reaction outcome | Structure and yield of final products |

Through a combination of these experimental techniques, the mechanistic hypotheses generated from computational studies can be rigorously tested and refined, leading to a comprehensive understanding of the chemical transformations of Benzenemethanamine, 2-chloro-N-methyl-.

Derivatization for Enhanced Functionality and Research Applications

The chemical scaffold of Benzenemethanamine, 2-chloro-N-methyl- offers numerous possibilities for derivatization to create new molecules with tailored properties and functionalities. These derivatives are valuable tools in various research areas, including medicinal chemistry and materials science.

The synthesis of substituted derivatives of Benzenemethanamine, 2-chloro-N-methyl- can be achieved through modifications at several positions on the molecule, including the nitrogen atom and the aromatic ring.

N-Alkylation and N-acylation are common strategies to modify the amine functionality. The secondary amine can be further alkylated to produce tertiary amines. For example, the synthesis of the closely related 2-chloro-N,N-dimethylbenzylamine has been reported via the amination of 2-chloro-benzyl bromide. iaea.org A similar strategy could be employed to introduce other alkyl groups onto the nitrogen of Benzenemethanamine, 2-chloro-N-methyl-. N-methylation of amines is a crucial transformation in drug discovery, and various methods exist for this purpose, including the use of methyl iodide with a base. monash.edu

Functionalization of the aromatic ring can also lead to a diverse range of derivatives. While the existing chloro-substituent deactivates the ring, further electrophilic aromatic substitution is possible, with the substitution pattern being directed by both the chloro and the aminomethyl groups. A new synthetic route starting from 2-nitrobenzyl alcohol has been developed to access benzylamines with various substitutions on the central aromatic ring. nih.gov This approach could be adapted to synthesize derivatives of Benzenemethanamine, 2-chloro-N-methyl- with additional functional groups on the phenyl ring.

Table 3: Examples of Synthetic Transformations for Derivatization

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-alkyl-N-methyl-2-chlorobenzylamine |

| N-Acylation | Acyl chloride or anhydride, Base | N-acyl-N-methyl-2-chlorobenzylamine |

| Reductive Amination | Aldehyde or ketone, Reducing agent (e.g., NaBH3CN) | N-alkyl-N-methyl-2-chlorobenzylamine |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3/H2SO4), Catalyst | Substituted 2-chloro-N-methyl-benzenemethanamine |

These synthetic methods provide access to a wide array of derivatives with potentially enhanced biological activity or other desirable properties.

Benzenemethanamine, 2-chloro-N-methyl- is a chiral molecule, and the separation of its enantiomers or their stereoselective synthesis is of significant interest, particularly for pharmaceutical applications where the biological activity of enantiomers can differ substantially.

Enzymatic kinetic resolution is a powerful method for separating the enantiomers of chiral amines. This technique utilizes enzymes, such as lipases or transaminases, that selectively catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. Lipases have been successfully used for the resolution of aromatic amines through hydrolysis or transesterification reactions. nih.gov Transaminases have also proven effective in the kinetic resolution of racemic amines like α-methylbenzylamine, yielding highly enantiomerically pure products. researchgate.net

Table 4: Methods for Chiral Separation and Synthesis

| Method | Description | Key Features |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of enantiomers using a chiral stationary phase. | Analytical and preparative scale separation, direct analysis of enantiomeric purity. sielc.commdpi.com |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Classical and often scalable method for resolution. |

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. By using a column with a chiral stationary phase, the enantiomers of a racemic mixture can be separated based on their differential interactions with the chiral selector. This method is crucial for monitoring the progress of chiral resolutions and for obtaining enantiomerically pure samples for further studies. mdpi.comnih.gov The separation of 2-chlorobenzylamine, a related compound, has been demonstrated using reverse-phase HPLC. sielc.com

The development of efficient methods for the chiral synthesis and resolution of Benzenemethanamine, 2-chloro-N-methyl- is essential for exploring the stereospecific properties of its derivatives and for their potential application in fields requiring enantiopure compounds.

Advanced Applications and Research Horizons of Benzenemethanamine, 2 Chloro N Methyl

Building Block in Complex Organic Synthesis

The reactivity of the benzylamine (B48309) moiety, coupled with the electronic effects of the ortho-chloro substituent, positions Benzenemethanamine, 2-chloro-N-methyl- as a significant building block for constructing more elaborate molecular architectures. scbt.comsigmaaldrich.com Its utility is particularly notable in the synthesis of heterocyclic systems and specialized ligands for coordination chemistry.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are central to drug design and development. nih.gov Synthetic strategies often rely on versatile precursors that can be elaborated into complex ring systems.

Benzylamine derivatives are valuable starting materials for synthesizing fused heterocyclic systems, such as benzimidazoles and isoquinolines. nih.gov For instance, synthetic routes to create complex benzimidazo[2,1-a]isoquinolines have been developed using multi-step reactions that involve the formation of imidazole (B134444) and pyridine (B92270) rings. mdpi.com While specific examples detailing the direct use of Benzenemethanamine, 2-chloro-N-methyl- are not extensively documented in mainstream literature, its structure is amenable to cyclization reactions. The nucleophilic nitrogen and the activatable positions on the benzene (B151609) ring provide the necessary reactive sites for annulation strategies, suggesting its potential as a precursor in the synthesis of novel nitrogen-containing heterocyclic drug candidates and functional materials.

The field of coordination chemistry, which studies compounds containing coordination bonds between a central metal atom and surrounding molecules or ions (ligands), has applications in catalysis, materials science, and medicine. researchgate.net The nitrogen atom in benzylamine derivatives possesses a lone pair of electrons, making it an excellent donor for coordinating with metal centers.

Research on the closely related analogue, 2-chloro-N,N-dimethylbenzylamine, demonstrates this capability. This compound has been successfully synthesized and employed as a monodentate ligand to form stable complexes with transition metals such as Molybdenum (Mo) and Tungsten (W). researchgate.netiaea.orgresearchgate.net In these complexes, the ligand coordinates to the metal center through its nitrogen atom, displacing a carbonyl (CO) group to maintain charge balance. iaea.orgresearchgate.net The formation and characteristics of these organometallic compounds were confirmed through various spectroscopic methods. iaea.orgresearchgate.net This work underscores the potential of Benzenemethanamine, 2-chloro-N-methyl- to serve a similar function in creating novel metal complexes with potentially unique catalytic or electronic properties.

Table 1: Spectroscopic Data for 2-chloro-N,N-dimethylbenzylamine Ligand and its Metal Complex Data derived from a closely related analogue.

| Compound | Analysis Method | Key Findings |

| 2-chloro-N,N-dimethylbenzylamine (Ligand) | ¹H NMR, ¹³C NMR | Confirmed the chemical structure of the synthesized ligand. |

| Mo(CO)₅(2-chloro-N,N-dimethylbenzylamine) | Infrared (IR) Spectroscopy | Showed characteristic shifts in CO stretching frequencies, indicating coordination to the metal center. |

| W(CO)₅(2-chloro-N,N-dimethylbenzylamine) | Infrared (IR) Spectroscopy | Similar to the Molybdenum complex, displayed shifts in CO bands confirming ligand-metal bond formation. |

Investigative Tools in Biological Research

Beyond its synthetic applications, the structural framework of Benzenemethanamine, 2-chloro-N-methyl- makes it and its derivatives useful as molecular probes to investigate complex biological processes. These include studying molecular recognition, DNA repair pathways, and enzyme function.

Understanding how small molecules bind to biological macromolecules like proteins is crucial for drug discovery. Computational methods, such as molecular docking, are frequently used to predict and analyze these interactions. Benzylamine and benzamide (B126) derivatives are often used in these studies to explore the binding pockets of enzymes and receptors.

For example, in silico molecular docking studies have been performed on a series of 2-chloro-N-(alkyl/aryl)-4-nitrobenzamide derivatives to investigate their binding modes within the active sites of enzymes like α-glucosidase and α-amylase. nih.gov These studies revealed key binding interactions, including hydrogen bonding, electrostatic interactions, and pi-pi stacking with specific amino acid residues. nih.gov Similarly, docking studies with aryl benzylamine-based inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 3 were used to predict binding directionality, providing confidence in the homology model of the enzyme. nih.gov These examples highlight how the benzylamine scaffold, including chlorinated variants, can be used to probe molecular interactions and guide the design of more potent and selective inhibitors.

DNA repair pathways are essential for maintaining genomic integrity, and their dysfunction can lead to diseases like cancer. snexplores.org Chemical agents that cause specific types of DNA damage are invaluable tools for studying these repair mechanisms. nih.gov Monofunctional alkylating agents, in particular, are used to induce DNA lesions that are substrates for specific repair pathways.

A notable example is the use of 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), a structural relative of the subject compound. CDEAH has been identified as a monofunctional alkylating agent that preferentially modifies guanine (B1146940) nucleobases in DNA. nih.gov The resulting DNA adducts are repaired by the base excision repair (BER) pathway, a process that requires the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov Consequently, CDEAH selectively kills cancer cells that are deficient in PARP1, making it a powerful tool for studying synthetic lethality and the function of PARP1 in DNA repair. nih.gov This research demonstrates how simple chloro-amine compounds can be employed to investigate the intricacies of DNA damage responses and identify potential therapeutic strategies.

Substituted benzylamines are a well-established class of enzyme inhibitors, capable of modulating the activity of various proteins involved in critical signaling pathways. The specific substitutions on the benzene ring and the nitrogen atom allow for the fine-tuning of potency and selectivity against different enzyme targets.

Derivatives of Benzenemethanamine, 2-chloro-N-methyl- have been investigated as inhibitors for several key enzymes. Research has shown that chlorinated benzylamines can act as potent inhibitors of enzymes such as phenylethanolamine N-methyltransferase, which is involved in adrenaline synthesis. nih.gov Furthermore, hybrid molecules incorporating a benzylamine structure have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. tandfonline.com Other studies have identified aryl benzylamine derivatives as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and a target for prostate cancer therapy. nih.gov These findings collectively demonstrate the broad utility of the benzylamine scaffold in designing specific enzyme inhibitors for therapeutic and research purposes.

Table 2: Examples of Enzyme Inhibition by Benzylamine Derivatives

| Derivative Class | Enzyme Target | Biological Relevance |

| 2,3-dichloro-α-methylbenzylamine | Phenylethanolamine N-methyltransferase (PNMT) | Inhibition of adrenaline biosynthesis. nih.gov |

| Benzylamine-sulfonamide hybrids | Monoamine Oxidase B (MAO-B) | Potential treatment for neurodegenerative diseases. tandfonline.com |

| Substituted Aryl Benzylamines | 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | Inhibition of testosterone production; prostate cancer research. nih.gov |

| 2-chloro-benzamide derivatives | α-Glucosidase and α-Amylase | Antidiabetic research by targeting carbohydrate-metabolizing enzymes. nih.gov |

Role in Neurotransmitter Pathway Modulation Research

While direct research on Benzenemethanamine, 2-chloro-N-methyl- as a primary neuromodulator is not extensively documented in public literature, its structural framework is integral to more complex molecules known to interact with critical neurotransmitter systems. The chlorinated benzylamine scaffold is a key feature in compounds designed to modulate neuronal signaling pathways.

Research into structurally related compounds highlights this potential. For instance, molecules incorporating a 2-chloro-benzylamide moiety have been investigated as potent and selective inhibitors of the glycine (B1666218) transporter type 1 (GlyT1). researchgate.net Inhibition of GlyT1 increases glycine levels in the synaptic cleft, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors, a key component of the glutamatergic system. nih.gov Studies have shown that this mechanism can facilitate dopamine (B1211576) release in brain regions like the nucleus accumbens, an area critical for motivation and reward. researchgate.net This facilitation of dopamine release is dependent on the glutamatergic tone, demonstrating a sophisticated interplay between neurotransmitter systems. researchgate.net The presence of the 2-chloro substituted aromatic ring in Benzenemethanamine, 2-chloro-N-methyl- suggests its potential utility as a foundational structure for developing novel agents that target monoamine and amino acid neurotransmitter pathways. nih.gov

Contributions to Pharmaceutical and Agrochemical Research

The versatility of Benzenemethanamine, 2-chloro-N-methyl- makes it a valuable building block in the synthesis of a wide array of target molecules for both the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai

Benzenemethanamine, 2-chloro-N-methyl- serves as a key intermediate in multi-step organic synthesis. ontosight.aiontosight.ai Its secondary amine functionality and the chlorinated aromatic ring are reactive sites that can be strategically modified to build more complex molecular architectures. ontosight.ai This compound is particularly useful in the synthesis of molecules targeting the central nervous system. For example, the core structure is related to precursors used in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs). The synthesis of drugs like sertraline (B1200038) involves the use of dichlorophenyl derivatives and the incorporation of a methylamine (B109427) group, highlighting the importance of synthons with similar structural features. nih.govgoogle.com The chemical properties of Benzenemethanamine, 2-chloro-N-methyl- allow it to be used in various chemical transformations essential for creating novel pharmaceutical candidates. ontosight.ai

The therapeutic potential of compounds derived from Benzenemethanamine, 2-chloro-N-methyl- is an active area of investigation. Based on the function of structurally analogous molecules, its derivatives are being explored for conditions involving neurotransmitter imbalances. As mentioned, the role of a related 2-chloro-benzamide structure in modulating dopamine release via the glutamatergic system suggests potential applications in psychiatric and neurodegenerative disorders. researchgate.net The benzylamine scaffold itself is known to be biologically active, and substitution patterns on the benzene ring and the amine group are critical for determining the specific pharmacological profile. nih.gov Research focuses on leveraging this scaffold to design molecules with high affinity and selectivity for specific receptors or transporters within the central nervous system.

In the agrochemical sector, Benzenemethanamine, 2-chloro-N-methyl- is recognized as a useful intermediate for creating new crop protection agents. ontosight.aiontosight.ai The class of chloroacetamide herbicides, for instance, are known for their effectiveness. Research has demonstrated that N-substituted chloroacetamide derivatives possess significant antimicrobial, antifungal, and herbicidal properties. ijpsr.info These compounds are synthesized through the reaction of chloroacetyl chloride with various amines. The structural elements of Benzenemethanamine, 2-chloro-N-methyl- make it a suitable precursor for generating novel chloroacetamide-based herbicides or fungicides. The biological activity of these resulting compounds can be fine-tuned by the specific substitutions on the aromatic ring and the amine nitrogen, making it a promising area for the development of new, effective agrochemicals. ijpsr.info

Analytical Chemistry Method Development and Validation

The purity and concentration of Benzenemethanamine, 2-chloro-N-methyl- are critical for its use in research and synthesis. Therefore, robust analytical methods for its analysis and purification have been developed and validated.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of Benzenemethanamine, 2-chloro-N-methyl-. sielc.com Reversed-phase (RP) HPLC methods have been established that provide excellent separation and quantification. These methods can be scaled for preparative separation to isolate the compound from impurities, making them suitable for quality control and for obtaining high-purity material for subsequent synthetic steps. sielc.com

The development of such an HPLC method requires a rigorous validation process to ensure it is fit for its intended purpose. nih.gov According to International Conference on Harmonization (ICH) guidelines, method validation involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of the test results to the true value. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

A typical validated RP-HPLC method for Benzenemethanamine, 2-chloro-N-methyl- utilizes a C18 or a specialized reverse-phase column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid modifier to ensure proper peak shape and retention. sielc.com

Table 1: Example HPLC Conditions for the Analysis of Benzenemethanamine, 2-chloro-N-methyl- This interactive table summarizes typical chromatographic conditions based on established methods. sielc.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom R1 | Newcrom C18 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Formic Acid (for MS) |

| Mode | Reversed-Phase (RP) | Reversed-Phase (RP) |

| Application | Analytical Quantification, Preparative Separation | Mass-Spectrometry (MS) Compatible Analysis |

| Particle Size | 5 µm (standard) or 3 µm (for UPLC) | 5 µm (standard) or 3 µm (for UPLC) |

Spectroscopic Characterization in Advanced Research

The definitive structural elucidation and characterization of Benzenemethanamine, 2-chloro-N-methyl- in advanced research settings rely on a combination of spectroscopic techniques. While comprehensive, peer-reviewed spectral analyses for this specific compound are not widely available in the public domain, its characterization would follow standard protocols for similar small organic molecules. Key physical properties have been reported by commercial suppliers. sigmaaldrich.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity and purity of the compound. For analogous compounds like N-methylbenzylamine and 2-methylbenzylamine, these methods provide detailed information on the molecular structure, including the chemical environment of protons and carbon atoms, the presence of specific functional groups, and the molecular weight and fragmentation pattern. guidechem.comnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ClC₆H₄CH₂NHCH₃ | sigmaaldrich.com |

| Molecular Weight | 155.62 g/mol | sigmaaldrich.com |

| Boiling Point | 225-226 °C | sigmaaldrich.com |

| Density | 1.110 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.5430 | sigmaaldrich.com |

Environmental Impact and Degradation Studies

Investigating the environmental behavior of Benzenemethanamine, 2-chloro-N-methyl- is crucial for understanding its potential impact on ecosystems. Research in this area focuses on its persistence, degradation mechanisms, and mobility in various environmental compartments.

Environmental Fate and Persistence Investigations

The environmental fate of a chemical refers to its transport and transformation in the environment, while persistence is a measure of the time it remains in a particular environmental compartment. fao.org Persistence is often quantified by the half-life (DT50), which is the time required for 50% of the applied substance to dissipate.

Degradation Pathways and Metabolite Identification

Understanding the degradation pathways is key to identifying the resulting metabolites, which may have their own environmental effects. Research on the chlorination of N-methylbenzylamine has characterized the dominant degradation pathways, which are highly relevant for predicting the transformation of its chlorinated analogue.

The primary reaction involves the transfer of chlorine to the benzylamine nitrogen, forming an unstable organic chloramine (B81541) intermediate. This is followed by the elimination of hydrochloric acid to form an imine. The imine then undergoes hydrolysis to yield an aldehyde and a lower-order amine. Two main elimination pathways are observed for N-methylbenzylamine:

Elimination involving the methyl substituent, which produces formaldehyde (B43269) and benzylamine.

Elimination involving the benzyl (B1604629) substituent, which forms benzaldehyde (B42025) and monomethylamine.

Given the structural similarity, Benzenemethanamine, 2-chloro-N-methyl- is expected to follow analogous degradation pathways, leading to chlorinated versions of these products.

| Pathway | Identified Degradation Products of N-methylbenzylamine | Plausible Analogous Products for the Target Compound |

|---|---|---|

| N-demethylation pathway | Formaldehyde, Benzylamine | Formaldehyde, 2-Chlorobenzylamine |

| N-debenzylation pathway | Benzaldehyde, Monomethylamine | 2-Chlorobenzaldehyde (B119727), Monomethylamine |

Assessment of Environmental Mobility

The environmental mobility of a chemical, particularly in soil, determines its potential to move into groundwater or runoff into surface water. chemsafetypro.comreachonline.eu This property is primarily assessed using the organic carbon-water (B12546825) partition coefficient (Koc), which measures the tendency of a substance to adsorb to soil or sediment organic matter. chemsafetypro.com A low Koc value indicates high mobility, whereas a high Koc value suggests the chemical is likely to be immobile. chemsafetypro.com

While an experimental Koc for Benzenemethanamine, 2-chloro-N-methyl- has not been reported, it can be estimated using Quantitative Structure-Property Relationship (QSPR) models based on its n-octanol-water partition coefficient (Kow or P). ijfar.org The logarithm of P (Log P), a measure of hydrophobicity, has been reported as 1.99. Using a common regression model for non-hydrophobic chemicals (Log Koc = 0.52 * Log Kow + 1.02), an estimated Log Koc can be calculated. ijfar.org

Log P (Log Kow): 1.99

Estimated Log Koc: (0.52 * 1.99) + 1.02 = 1.0348 + 1.02 = 2.05

Estimated Koc: 10^2.05 ≈ 112

Based on the McCall classification scheme, a Koc value between 50 and 150 indicates high mobility. chemsafetypro.com

| Parameter | Value | Classification |

|---|---|---|

| Log P (Log Kow) | 1.99 | N/A |

| Estimated Log Koc | 2.05 | N/A |

| Estimated Koc | ~112 L/kg | High Mobility chemsafetypro.com |

This assessment suggests that Benzenemethanamine, 2-chloro-N-methyl- has a high potential to move through the soil profile and may leach into groundwater. chemsafetypro.com

常见问题

Basic Questions

Q. What are optimized synthetic routes for 2-chloro-N-methylbenzenemethanamine, and how can intermediates be validated?

- Methodology : Start with benzyl chloride derivatives and perform sequential alkylation and chlorination. For example, alkylate methylamine with 2-chlorobenzyl chloride under reflux in anhydrous THF with a catalytic base (e.g., K₂CO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Validate intermediates using mass spectrometry (e.g., molecular ion peak at m/z 155.6 corresponds to C₈H₁₀ClN) and compare with reference data from CAS RN 103-67-3 .

Q. What spectroscopic techniques are critical for characterizing 2-chloro-N-methylbenzenemethanamine?

- Methodology : Use ¹H NMR (CDCl₃, 400 MHz) to identify aromatic protons (δ 7.2–7.4 ppm, multiplet) and the N-methyl group (δ 2.3–2.5 ppm, singlet). IR spectroscopy (neat) confirms the C-Cl stretch (~750 cm⁻¹) and N-H bending (if present). Cross-reference with spectral libraries from NIST or Coblentz Society data, noting artifacts in IR spectra caused by instrument filters .

Q. How can hydrochloride salts of this compound be purified for biological assays?

- Methodology : Precipitate the hydrochloride salt by adding HCl gas to an ethanolic solution of the free base. Recrystallize from a mixture of ethanol and diethyl ether (3:1) at 0°C. Verify purity via melting point analysis (compare with literature values, e.g., mp 259–264°C for benzylamine hydrochloride derivatives) .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro substituent influence nucleophilic reactivity in SNAr reactions?

- Methodology : Perform kinetic studies using substituted benzylamine derivatives. Compare reaction rates with/without the chloro group in SNAr reactions (e.g., with piperidine). Use DFT calculations (B3LYP/6-311+G*) to map electron density distribution and identify meta-directing effects. Data from CAS RN 16611157 (nitro derivatives) can guide computational modeling .

Q. What strategies resolve rotational isomerism observed in NMR spectra of N-methylated benzylamines?

- Methodology : Employ variable-temperature ¹H NMR (e.g., 25°C to −40°C in DMSO-d₆) to coalesce split peaks caused by restricted rotation of the N-methyl group. Analyze energy barriers using the Eyring equation. Compare with literature examples of hindered rotation in tertiary amines .

Q. How does the chloro substituent affect metabolic stability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。